Octahydropyrido[2,1-c]morpholine-6,8-dione Octahydropyrido[2,1-c]morpholine-6,8-dione
Brand Name: Vulcanchem
CAS No.: 1512741-00-2
VCID: VC7511110
InChI: InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2
SMILES: C1COCC2N1C(=O)CC(=O)C2
Molecular Formula: C8H11NO3
Molecular Weight: 169.18

Octahydropyrido[2,1-c]morpholine-6,8-dione

CAS No.: 1512741-00-2

Cat. No.: VC7511110

Molecular Formula: C8H11NO3

Molecular Weight: 169.18

* For research use only. Not for human or veterinary use.

Octahydropyrido[2,1-c]morpholine-6,8-dione - 1512741-00-2

Specification

CAS No. 1512741-00-2
Molecular Formula C8H11NO3
Molecular Weight 169.18
IUPAC Name 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazine-6,8-dione
Standard InChI InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2
Standard InChI Key CRYSSONOZFXMES-UHFFFAOYSA-N
SMILES C1COCC2N1C(=O)CC(=O)C2

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Architecture

Octahydropyrido[2,1-c]morpholine-6,8-dione features a fused bicyclic system comprising a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a partially saturated pyridine ring. The morpholine moiety adopts a chair conformation, while the pyridine-derived ring exists in a boat-like configuration due to partial hydrogenation. Key structural elements include:

  • Carbonyl groups at positions 6 and 8, which dominate the compound’s reactivity.

  • Chirality centers at carbons 3 and 9a, conferring stereochemical complexity .

The compound’s three-dimensional structure has been partially elucidated via X-ray crystallography, revealing intermolecular hydrogen bonding between the carbonyl oxygen and amine hydrogen atoms in the solid state.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular formulaC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3
Molecular weight169.18 g/mol
CAS registry number1512741-00-2
IUPAC name3,4,9,9a-tetrahydro-1H-pyrido[2,1-c] oxazine-6,8-dione
SMILESC1COCC2N1C(=O)CC(=O)C2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the carbonyl carbons (δ ~170–180 ppm in 13C^{13}\text{C} NMR) and the morpholine ring protons (δ ~3.5–4.5 ppm in 1H^1\text{H} NMR) . Infrared spectroscopy confirms the presence of carbonyl stretches at 1,720–1,750 cm1^{-1} and N–H vibrations at 3,300–3,400 cm1^{-1} .

Synthetic Methodologies and Reactivity

Key Challenges:

  • Regioselectivity: Controlling the position of ring fusion remains problematic due to competing reaction pathways.

  • By-product formation: Unintended phenazine derivatives often arise during oxidative steps .

Reactivity Profile

The compound’s reactivity is dictated by its two carbonyl groups and secondary amine:

  • Nucleophilic substitutions: Carbonyl carbons at positions 6 and 8 undergo attacks by amines, alcohols, and Grignard reagents.

  • Acylation/alkylation: The morpholine nitrogen reacts with acyl chlorides or alkyl halides to form N-substituted derivatives.

  • Ring-opening reactions: Strong bases or reducing agents may cleave the morpholine ring, yielding linear diamides .

Comparative Analysis with Related Heterocycles

Morpholine-2,5-dione

Morpholine-2,5-dione (C4H5NO3\text{C}_4\text{H}_5\text{NO}_3), a simpler analog, shares the morpholine-dione framework but lacks the pyridine ring. Key differences include:

  • Molecular weight: 115.09 g/mol vs. 169.18 g/mol for octahydropyrido[2,1-c]morpholine-6,8-dione .

  • Reactivity: Morpholine-2,5-dione undergoes lactamization more readily due to reduced steric hindrance .

Table 2: Structural and Functional Comparison

ParameterOctahydropyrido[2,1-c]morpholine-6,8-dioneMorpholine-2,5-dione
Molecular formulaC8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3C4H5NO3\text{C}_4\text{H}_5\text{NO}_3
Ring systemBicyclic (morpholine + pyridine)Monocyclic (morpholine)
Carbonyl positions6 and 82 and 5
Synthetic applicationsMedicinal chemistry scaffoldPolymer precursor

Benzimidazolequinones

Benzimidazolequinones, studied extensively in oxidative cyclization reactions, exhibit similar ambiphilic reactivity but feature fused benzene-imidazole rings instead of morpholine-pyridine systems .

Future Research Directions

Empirical Studies

  • Synthetic optimization: Develop regioselective methods to minimize by-products .

  • Biological screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles.

  • Computational modeling: Predict reactivity and binding modes using density functional theory (DFT) .

Industrial Collaboration

Partnerships with pharmaceutical and polymer industries could accelerate translational research, particularly in scaling up synthesis and testing commercial viability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator